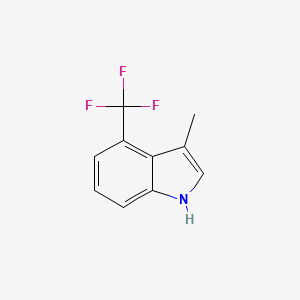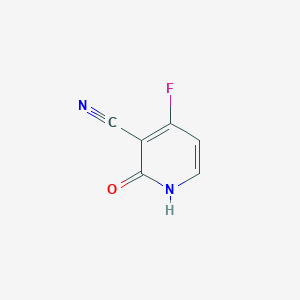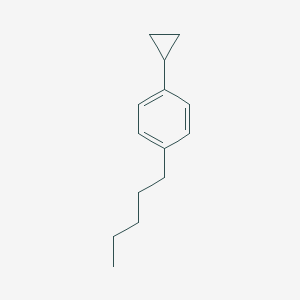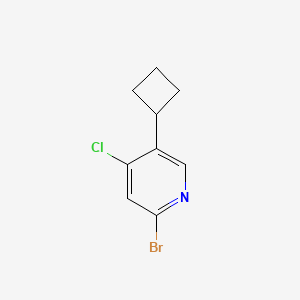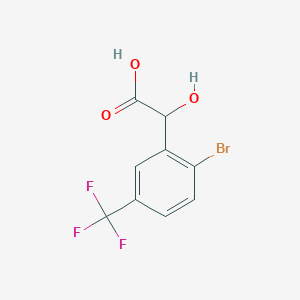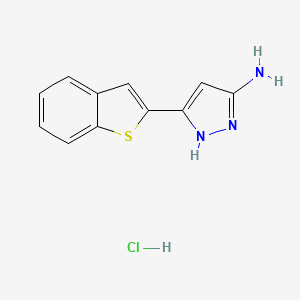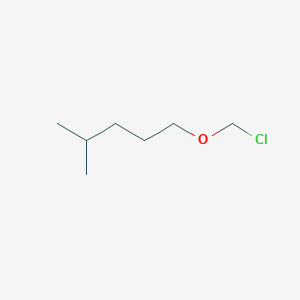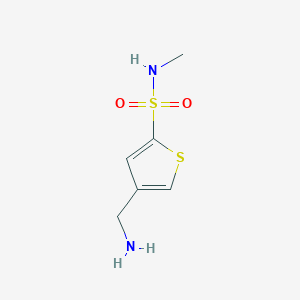
10-Bromoanthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromoanthracen-9-ol is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a bromine atom at the 10th position and a hydroxyl group at the 9th position on the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromoanthracen-9-ol typically involves the bromination of anthracene followed by hydroxylation. One common method is the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 10-bromoanthracene is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromoanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form anthracen-9-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 10-Anthracen-9-one
Reduction: Anthracen-9-ol
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Bromoanthracen-9-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of other anthracene derivatives.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials.
Biology and Medicine: Investigated for its potential biological activities and as a probe in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Bromoanthracen-9-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Bromoanthracen-9-boronic acid
- 9,10-Dibromoanthracene
- 9-Anthracenol
Uniqueness
10-Bromoanthracen-9-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the anthracene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in both research and industrial contexts.
Propriétés
Formule moléculaire |
C14H9BrO |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
10-bromoanthracen-9-ol |
InChI |
InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,16H |
Clé InChI |
YQASBONTGPUKLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





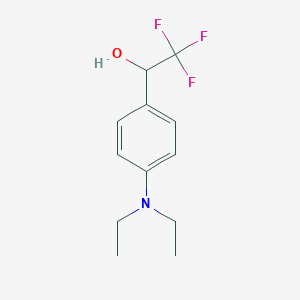
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
